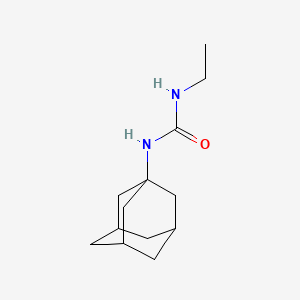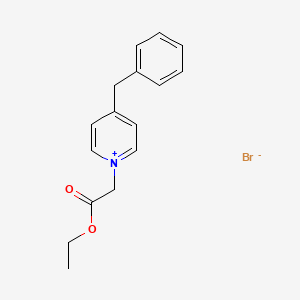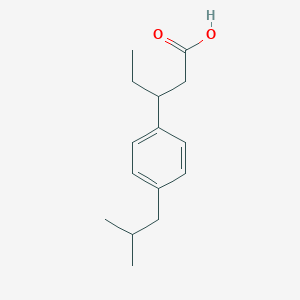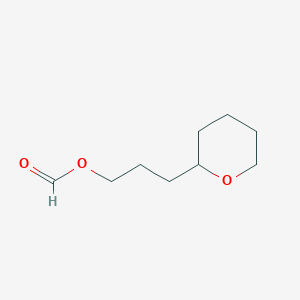
Etizolam-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etizolam-d3 is a deuterated analog of etizolam, a thienodiazepine derivative. Etizolam is a benzodiazepine analog that is used primarily for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. It is structurally different from traditional benzodiazepines as it has a thiophene ring instead of a benzene ring. This compound is often used in scientific research as an internal standard in analytical studies due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Etizolam-d3 involves the incorporation of deuterium atoms into the etizolam molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogenation of etizolam in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Etizolam-d3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various hydroxylated derivatives, while reduction can yield deuterated analogs with different degrees of saturation.
Applications De Recherche Scientifique
Etizolam-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify etizolam and its metabolites.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of etizolam in biological systems.
Toxicology: Used in forensic toxicology to detect and quantify etizolam in biological samples.
Drug Development: Assists in the development of new benzodiazepine analogs by providing insights into the metabolic pathways and pharmacological effects of etizolam.
Mécanisme D'action
Etizolam-d3, like etizolam, acts as an agonist at the gamma-aminobutyric acid (GABA) A receptor. It enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. This results in its anxiolytic, anticonvulsant, sedative, and muscle relaxant effects.
Comparaison Avec Des Composés Similaires
Etizolam-d3 is similar to other benzodiazepine analogs, such as:
Alprazolam: Another benzodiazepine analog with similar anxiolytic and sedative properties.
Diazepam: A widely used benzodiazepine with a longer duration of action.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in analytical and pharmacokinetic studies. The incorporation of deuterium atoms provides greater stability and allows for more accurate quantification in mass spectrometry.
Propriétés
Formule moléculaire |
C17H15ClN4S |
|---|---|
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
7-(2-chlorophenyl)-4-ethyl-13-(trideuteriomethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |
InChI |
InChI=1S/C17H15ClN4S/c1-3-11-8-13-16(12-6-4-5-7-14(12)18)19-9-15-21-20-10(2)22(15)17(13)23-11/h4-8H,3,9H2,1-2H3/i2D3 |
Clé InChI |
VMZUTJCNQWMAGF-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(S3)CC)C(=NC2)C4=CC=CC=C4Cl |
SMILES canonique |
CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-lambda~5~-bismuthane](/img/structure/B11939637.png)








![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)



